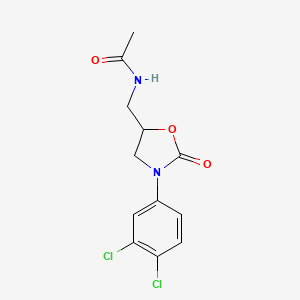

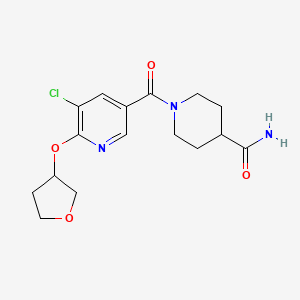

N-((3-(3,4-二氯苯基)-2-氧代恶唑烷-5-基)甲基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various acetamide derivatives has been a subject of interest in recent research. In one study, a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides were synthesized through a multi-step process. This involved converting aromatic organic acids into esters, then hydrazides, followed by 5-substituted-1,3,4-oxadiazole-2-thiols, and finally reacting these with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide in the presence of DMF and NaH to yield the target compounds . Another study focused on the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides using 4-chlorophenoxyacetic acid as a precursor. The process included esterification, treatment with hydrazine hydrate, ring closure, and substitution at the thiol position with electrophiles to obtain the final products .

Molecular Structure Analysis

The molecular structures of the synthesized acetamide derivatives were confirmed using various spectroscopic techniques. In the first study, the confirmation was based on ^1H-NMR, IR, and mass spectral data . Similarly, the second study utilized IR, ^1H-NMR, and EI-MS spectral analysis to unequivocally confirm the substitutions on the 1,3,4-oxadiazole-2-thiol core . These analyses are crucial for ensuring the correct molecular structure of the synthesized compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these acetamide derivatives are characterized by their complexity and the need for precise conditions. For instance, the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols requires careful control of reaction conditions to ensure successful ring closure and the desired substitution patterns . The reactions are designed to introduce specific functional groups that confer the desired biological activity to the final compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are influenced by their molecular structures. Although the specific physical properties are not detailed in the provided data, the chemical properties are inferred from the biological activity assays. The compounds synthesized in the first study were found to be active against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, indicating their potential as inhibitors for these enzymes . The second study reported that the synthesized derivatives exhibited significant antibacterial activity against various bacterial strains and moderate anti-enzymatic potential against α-chymotrypsin enzyme . Additionally, the cytotoxicity data suggested that substitutions on the oxadiazole moiety could lead to less cytotoxic compounds .

Biological Activity and Case Studies

The biological screening of the synthesized acetamide derivatives has revealed promising results. The compounds from the first study showed relative activity against acetylcholinesterase, which is an important target in the treatment of neurodegenerative diseases like Alzheimer's . In the second study, the derivatives displayed potent antibacterial activity, with one compound, in particular, showing remarkable activity compared to the standard antibiotic ciprofloxacin . Furthermore, the third study reported significant hypoglycemic activity in an animal model, indicating potential applications in the management of diabetes . These case studies highlight the therapeutic potential of the synthesized acetamide derivatives in treating various diseases.

科学研究应用

合成和抗菌活性

- 一项研究专注于合成新型噻唑烷酮和乙酰丁酮衍生物,包括与“N-((3-(3,4-二氯苯基)-2-氧代恶唑烷-5-基)甲基)乙酰胺”相关的化合物。对这些化合物进行了抗菌活性筛选,以对抗不同的微生物,并使用元素分析、红外光谱、1H 核磁共振和质谱数据确定了它们的结构 (Mistry, Desai, & Intwala, 2009)。

抗惊厥活性

- 进行了研究以合成和评估 N-[(2,4-二氯苯基)甲基]-2-(2,4-二氧代-1h-喹唑啉-3-基)乙酰胺衍生物的抗惊厥活性。该研究涉及分子对接和体内实验,重点关注戊四唑诱导的小鼠癫痫发作。研究结果突出了环酰胺片段在抗惊厥活性中的药效团作用 (El Kayal et al., 2022)。

光伏效率和配体-蛋白质相互作用

- 一项研究调查了类似的生物活性苯并噻唑啉酮乙酰胺类似物的光化学和热化学建模。这些化合物表现出良好的光收集效率,并具有作为染料敏化太阳能电池中光敏剂的潜力。分子对接用于了解与环氧合酶 1 (COX1) 的结合相互作用 (Mary et al., 2020)。

抗癌剂

- 对结构上与所讨论化合物相关的 5-甲基-4-苯基噻唑衍生物的研究评估了它们作为抗癌剂的潜力。这些化合物对人肺腺癌细胞表现出选择性细胞毒性 (Evren et al., 2019)。

抗菌剂

- 另一项研究合成并评估了 N-(5-芳基-1,3,4-噻二唑-2-基)-2-(3-氧代-1,2-苯并噻唑-2(3H)-基)乙酰胺衍生物的抗菌活性。研究结果表明对革兰氏阳性菌和革兰氏阴性菌均具有中等到良好的活性 (Baviskar, Khadabadi, & Deore, 2013)。

属性

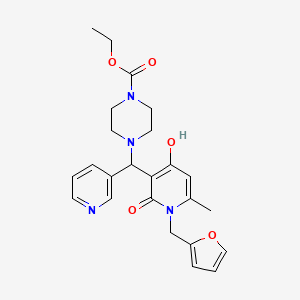

IUPAC Name |

N-[[3-(3,4-dichlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2N2O3/c1-7(17)15-5-9-6-16(12(18)19-9)8-2-3-10(13)11(14)4-8/h2-4,9H,5-6H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHUSNFBBWOTGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[2-(2-bromobenzoyl)imino-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B3005603.png)

![N-[1-(4-Ethoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B3005604.png)

![6-{2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-yl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3005609.png)

![Methyl 2-[6-(4-fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B3005613.png)

![2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride](/img/structure/B3005614.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B3005615.png)